4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol

Drug Design Physicochemical Properties ADME Prediction

Select this specific 2,4-diarylthiazole for its quantifiable 4-(methylthio)phenyl advantage: a calculated logP of 5.24—over 15-fold higher than the unsubstituted comparator—ensures superior membrane permeability, blood-brain barrier penetration, and hydrophobic pocket binding. The methylthio group is not inert; it undergoes S-oxidation to sulfoxide and sulfone metabolites, offering a distinct metabolic soft-spot for pharmacokinetic tuning absent in alkyl or halogen analogs. This compound is a strategic alternative to generic "thiazole phenol" scaffolds: its low tPSA (21 Ų), predicted metabolic t½ (30–120 min), and metal-chelating potential make it a high-value starting point for CNS receptor screening, anti-Pseudomonas programs, kinase inhibitor SAR, and OLED/MOF materials research. Avoid wasted synthesis cycles—order the precise substitution that delivers predictable ADME and electronic properties.

Molecular Formula C16H13NOS2
Molecular Weight 299.4 g/mol
CAS No. 925006-40-2
Cat. No. B7830036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol
CAS925006-40-2
Molecular FormulaC16H13NOS2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O
InChIInChI=1S/C16H13NOS2/c1-19-14-8-4-11(5-9-14)15-10-20-16(17-15)12-2-6-13(18)7-3-12/h2-10,18H,1H3
InChIKeyKOUWFKOTQZDBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol (CAS 925006-40-2): Chemical Class and Core Characteristics for Procurement Decisions


4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol (CAS 925006-40-2, molecular formula C16H13NOS2, molecular weight 299.4 g/mol) is a synthetic, small-molecule phenolic thiazole derivative . It is classified as an aryl thioether and a member of the 2,4-diarylthiazole family, featuring a phenolic hydroxyl group at the 2-position and a 4-(methylthio)phenyl substituent at the 4-position of the central thiazole ring. The compound is primarily available from specialty chemical suppliers for non-human research purposes and is cataloged in screening libraries, with predicted physicochemical properties such as a high calculated logP of 5.24 and a topological polar surface area (tPSA) of 21 Ų indicating significant lipophilicity [1]. Its structural complexity makes it a subject of interest in medicinal chemistry for its potential therapeutic applications, though direct quantitative biological data for this specific compound remains limited in primary literature .

Why 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol Cannot Be Simply Replaced by Generic Thiazole Analogs


The common practice of substituting one thiazole phenol for another in a research program ignores the critical and quantifiable impact of the 4-(methylthio)phenyl motif on molecular properties. In silico analysis of the target compound reveals a predicted logP of 5.24, which is substantially higher than that of its closest unsubstituted comparator, 4-(4-phenylthiazol-2-yl)phenol (calculated logP ~4.0 based on a fragment-based approach) [1]. This 1.2 log unit difference translates to over a 15-fold increase in partition coefficient, directly impacting membrane permeability, solubility, and non-specific binding profiles. The methylthio group is not a passive spectator; it serves as a unique metabolic handle, capable of undergoing S-oxidation to form sulfoxide and sulfone metabolites, a pathway absent in analogs with simple alkyl or halogen substituents, thus providing a distinct route for metabolic soft-spot optimization in lead design [2]. These quantifiable differences in lipophilicity and metabolic liability mean that a procurement decision based on a generic 'thiazole phenol' scaffold, without this specific substitution, will likely lead to compounds with divergent pharmacokinetic and pharmacodynamic behaviors, wasting resources on a less ideal chemical starting point [3].

Quantitative Differentiation Evidence for 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol Against Close Analogs


Superior Lipophilicity (logP >5.2) for Enhanced Membrane Permeability vs. Non-Substituted Phenyl Analog

The target compound possesses a predicted logP of 5.24, which is a direct consequence of the 4-(methylthio) substitution. This is significantly higher than the baseline value for the non-substituted analog 4-(4-phenylthiazol-2-yl)phenol, which has a predicted logP of approximately 4.0. The difference of 1.24 log units indicates the target compound is over 15 times more lipophilic, a key driver for passive membrane permeability and a measurable differentiator for scientists prioritizing cellular uptake [1]. The methylthio group also increases the number of hydrogen bond acceptors (HBA=4) while maintaining a low topological polar surface area (tPSA=21 Ų), balancing permeability with potential hydrogen-bond interactions, a profile distinct from chlorinated or fluorinated analogs that often increase polarity .

Drug Design Physicochemical Properties ADME Prediction

Unique Metabolic Liability Profile: S-Oxidation Hotspot Absent in Halogen-Substituted Analogs

The methylthio (-SCH3) group of the target compound is a known site for metabolic S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases, forming sulfoxide and sulfone metabolites. This metabolic pathway is absent in close analogs where the 4-position is substituted with a chlorine, fluorine, or methyl group. For instance, 4-(4-chlorophenyl)thiazol-2-yl)phenol is susceptible to oxidative dechlorination or ring hydroxylation, offering a different metabolic clearance route. The methylthio group provides a well-characterized and tunable 'soft spot' for medicinal chemists to deliberately modulate half-life and solubility, a strategic advantage when selecting a starting scaffold over metabolically unpredictable halogenated comparators . Quantitative liability can be predicted; literature on analogous methylthio-aromatic compounds indicates a microsomal half-life typically in the range of 30-120 minutes, whereas the highly stable trifluoromethyl analog shows t1/2 >360 minutes, making the target compound ideal for developing short-acting or prodrug candidates [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Moderate Topological Polar Surface Area (21 Ų) for Blood-Brain Barrier Penetration Potential Compared to More Polar Analogs

The target compound's tPSA is 21 Ų, which sits favorably below the commonly accepted threshold of 60-90 Ų for blood-brain barrier (BBB) penetration [1]. This is driven by the single phenolic -OH group and the lack of other polar substituents. In contrast, analogs bearing a carboxyl, sulfonamide, or additional hydroxyl group (e.g., 4-(4-(4-hydroxyphenyl)thiazol-2-yl)phenol) have significantly increased tPSA and reduced BBB penetration potential. A direct comparator, 4-(4-phenylthiazol-2-yl)phenol, has a similar tPSA but lower lipophilicity, placing the target compound in a more favorable CNS MPO (multiparameter optimization) score space [2]. The quantitative tPSA value provides an unambiguous, structure-based filter for research programs focused on CNS-targeted libraries.

CNS Drug Design Permeability ADME Prediction

Recommended Research and Industrial Application Scenarios for 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol (CAS 925006-40-2)


Central Nervous System (CNS) Drug Discovery Screening Libraries

Given its low tPSA (21 Ų) and high predicted membrane permeability (logP 5.24), this compound is ideally suited for inclusion in focused or diversity screening decks targeting CNS receptors, transporters, or enzymes, where penetration across the BBB is a prerequisite. Its physicochemical profile ranks it favorably against more polar thiazole phenol analogs, making it a high-value choice for early-stage hit identification in neurodegenerative and psychiatric disease programs [1]. Furthermore, its metabolic liability window (predicted t1/2 30-120 min) aligns with the pharmacokinetic requirements of many CNS therapeutics, avoiding excessively long half-lives that would delay in vivo proof-of-concept studies [2].

Antimicrobial Research Leveraging Phenolic Thiazole Scaffolds

Class-level evidence establishes that phenolic thiazoles possess significant antimicrobial activity, including anti-Pseudomonas potential [1]. The specific methylthio substitution may confer enhanced activity against resistant strains by virtue of increased membrane partitioning. This compound is a rational choice for screening against multidrug-resistant ESKAPE pathogens, particularly when seeking novel scaffolds that differ from conventional antibiotics. Its oxidized metabolites (sulfoxide and sulfone) may also present biological activity, offering a secondary screening opportunity with a simple chemical derivatization step [2].

Chemical Biology Probe Development Targeting Kinases and Metalloenzymes

The thiazole nitrogen and phenolic oxygen atoms endow this compound with the potential to chelate metal ions or engage in hydrogen bond networks within enzyme active sites. Its high lipophilicity (logP 5.24) promotes binding to hydrophobic pockets, while the methylthio group can be oxidized post-synthesis to modify activity and solubility [1]. This makes the compound a compelling candidate for developing novel kinase inhibitors or metallo-beta-lactamase inhibitors, especially when structural diversification via S-oxidation is a desired strategy for exploring structure-activity relationships (SAR) around a central scaffold [2].

Advanced Material Science: Synthesis of Organic Semiconductors or Ligands

The extended conjugation of the 2,4-diarylthiazole core, combined with the electron-donating character of the methylthio group, suggests utility beyond pharmacology. The compound can serve as a building block for organic light-emitting diodes (OLEDs) or photovoltaic materials, where precise control of HOMO-LUMO energies is critical. Its relative synthetic accessibility (Hantzsch thiazole synthesis) and modifiable phenolic handle make it a versatile starting material for creating coordination polymers or metal-organic frameworks (MOFs) with tunable electronic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.